3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide
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Overview
Description
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azoniabicyclo[3.2.1]octane scaffold is central to its structure and contributes to its biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. This interaction can lead to the inhibition of receptor activity, resulting in various physiological effects . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyano-2,2-diphenylethyl)-8-methyl-8-propyl-8-azoniabicyclo[3.2.1]octane bromide
- 3-(2-Cyano-2,2-diphenylethyl)-8-(cyclopropylmethyl)-8-methyl-8-azoniabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[321]octane bromide is unique due to its specific substitution pattern and the presence of the cyano group
Properties
Molecular Formula |
C24H29BrN2 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropanenitrile;bromide |
InChI |
InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CWRNUVNMUYSOFQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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